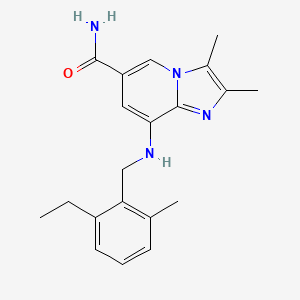![molecular formula C22H13AsCl2F2N2O4 B1666143 1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 862243-29-6](/img/structure/B1666143.png)
1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AVE 9423 is an allosteric glycogen phosphorylase inhibitor.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound has been studied in the context of chemical synthesis and structural analysis. For instance, Xia, Chen, and Yu (2013) isolated and identified a related compound, highlighting its synthesis and structural establishment based on NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).
Physicochemical Properties
- Investigations into the physicochemical properties of similar compounds have been conducted. Qiuxiang (2002) studied the melting and dissociation properties of a closely related compound, providing insights into its solubility and ion strength relationships (Qiuxiang, 2002).
Synthesis of Heterocyclic Compounds
- The compound plays a role in the synthesis of various heterocyclic compounds. For example, Al-huniti et al. (2007) utilized a similar compound in the synthesis of substituted hexahydro and tetrahydroquinoline derivatives, with a focus on the chemical reactions and the structures of the synthesized compounds (Al-huniti et al., 2007).
Antibacterial Activity
- Research has also been conducted on the antibacterial properties of compounds structurally similar to 1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Al-Hiari et al. (2011), for instance, synthesized and tested the antibacterial activity of N4-acetylated hexahydro derivatives, providing evidence of their efficacy compared to existing antibiotics (Al-Hiari et al., 2011).
Antimycobacterial Activities
- Furthermore, the compound's utility extends to antimycobacterial activities. Senthilkumar et al. (2009) synthesized novel derivatives and evaluated their effectiveness against various strains of Mycobacterium tuberculosis, offering insights into their in vitro and in vivo efficacy (Senthilkumar et al., 2009).
Propriétés
Numéro CAS |
862243-29-6 |
|---|---|
Nom du produit |
1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Formule moléculaire |
C22H13AsCl2F2N2O4 |
Poids moléculaire |
505.3 g/mol |
Nom IUPAC |
1-(2-carboxyphenyl)-7-chloro-6-(2-chloro-4,6-difluoroanilino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H12Cl2F2N2O5/c24-14-8-19-12(7-17(14)28-20-15(25)5-10(26)6-16(20)27)21(30)13(23(33)34)9-29(19)18-4-2-1-3-11(18)22(31)32/h1-9,28H,(H,31,32)(H,33,34) |
Clé InChI |
OEMJXSVJXPIFMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NC4=C(C=C(C=C4Cl)F)F)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
862243-29-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AVE 9423 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



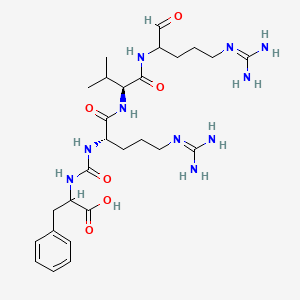
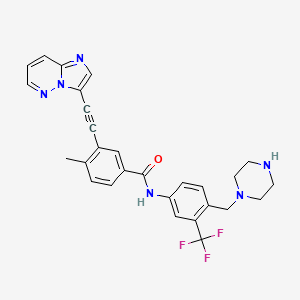
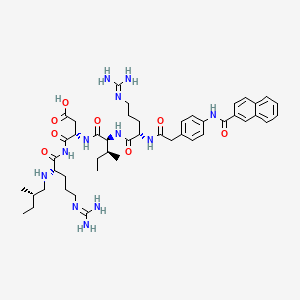
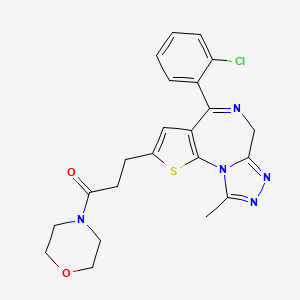
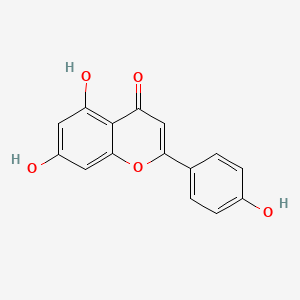
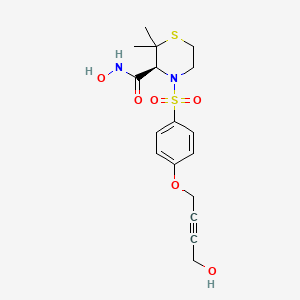
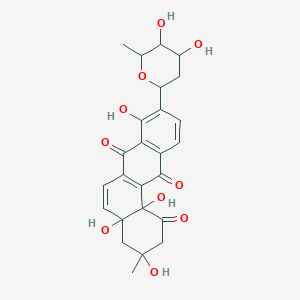
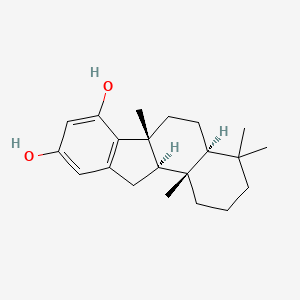
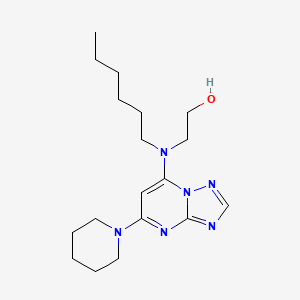
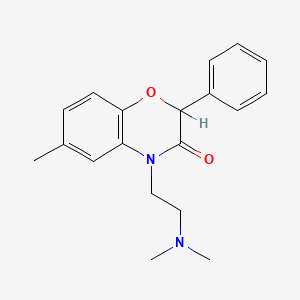
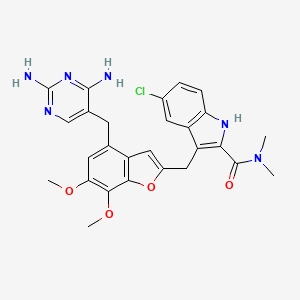
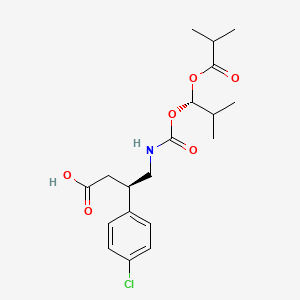
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)
